molecular formula C15H28O4 B14072097 Dibutyl butylpropanedioate CAS No. 101083-42-5

Dibutyl butylpropanedioate

Cat. No.: B14072097
CAS No.: 101083-42-5
M. Wt: 272.38 g/mol
InChI Key: YNRBOJHRLRNFKI-UHFFFAOYSA-N
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Description

Dibutyl butylpropanedioate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and other aromatic products

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl butylpropanedioate can be synthesized through the esterification reaction between butylpropanedioic acid and butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of butylpropanedioic acid with butanol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote the esterification process, and the resulting ester is then purified through distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dibutyl butylpropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters

Scientific Research Applications

Dibutyl butylpropanedioate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavorings, and other aromatic products.

Mechanism of Action

The mechanism of action of dibutyl butylpropanedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, thereby modulating metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl phthalate
  • Diisobutyl phthalate
  • Butyl benzyl phthalate

Comparison

Dibutyl butylpropanedioate is unique compared to similar compounds due to its specific ester structure and chemical properties. While dibutyl phthalate and diisobutyl phthalate are commonly used as plasticizers, this compound is primarily used for its aromatic properties and potential applications in organic synthesis and pharmaceuticals. Additionally, this compound may exhibit different reactivity and interactions with biological systems compared to other similar compounds.

Properties

CAS No.

101083-42-5

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

dibutyl 2-butylpropanedioate

InChI

InChI=1S/C15H28O4/c1-4-7-10-13(14(16)18-11-8-5-2)15(17)19-12-9-6-3/h13H,4-12H2,1-3H3

InChI Key

YNRBOJHRLRNFKI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCCCC)C(=O)OCCCC

Origin of Product

United States

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